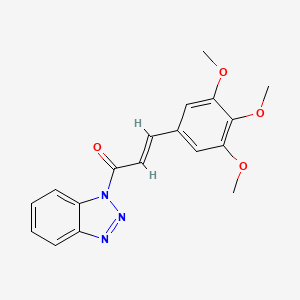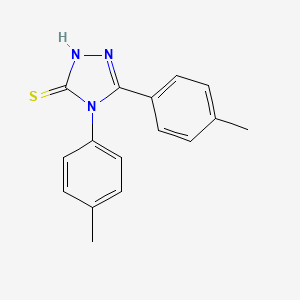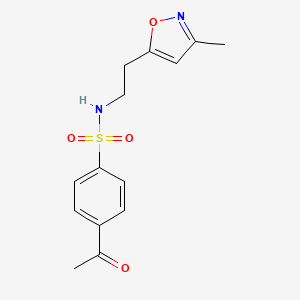
4-acetyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-acetyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide” is a sulfonamide compound having a 4-acetamidophenyl group attached to the sulfur atom and a 1,2-oxazol-3-yl group attached to the nitrogen atom . It is a derivative of isoxazole, which is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions .
科学的研究の応用
Anti-inflammatory and Analgesic Activities
A study focusing on celecoxib derivatives, which share a sulfonamide functional group similar to the specified compound, demonstrated potential anti-inflammatory and analgesic activities. These derivatives did not cause significant tissue damage in liver, kidney, colon, and brain, suggesting a therapeutic potential with reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) (Ş. Küçükgüzel et al., 2013).
UV Protection and Antimicrobial Applications
Research on thiazole azodyes containing a sulfonamide moiety, structurally related to the compound , has shown that these compounds can be used for UV protection and to provide antimicrobial properties to cotton fabrics. This application is particularly relevant in the development of functional textiles with added value for health and environmental protection (H. Mohamed et al., 2020).
Anticancer Potential
Several benzenesulfonamide derivatives have been synthesized and evaluated for their anticancer activity, demonstrating potential as therapeutic agents against various cancer cell lines. This highlights the compound's potential applicability in oncology research, specifically in the development of new anticancer drugs with targeted action mechanisms (Łukasz Tomorowicz et al., 2020).
Carbonic Anhydrase Inhibition
Compounds with benzenesulfonamide structures have been investigated for their ability to inhibit carbonic anhydrase isoenzymes, which play crucial roles in physiological processes such as respiration and acid-base balance. This research indicates potential medical applications, including diuretics, anti-glaucoma, and antiepileptic drugs (H. Gul et al., 2016).
特性
IUPAC Name |
4-acetyl-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-10-9-13(20-16-10)7-8-15-21(18,19)14-5-3-12(4-6-14)11(2)17/h3-6,9,15H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRUSPJJNGODIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNS(=O)(=O)C2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[3,4-Bis(acetyloxy)-6-(2,4-dichlorophenoxy)-5-acetamidooxan-2-yl]methyl acetate](/img/structure/B2755451.png)
![2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2755452.png)
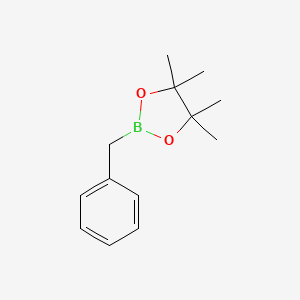

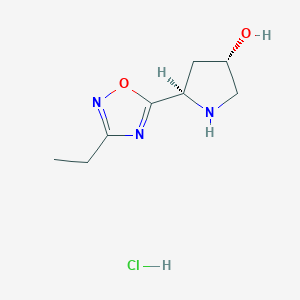

![(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2755461.png)
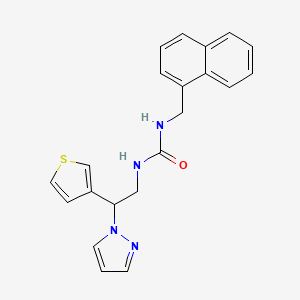
![1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazole](/img/structure/B2755463.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B2755467.png)
![tert-butyl4-amino-1-methyl-2,2-dioxo-2lambda6-thia-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2755469.png)
![2-{[1-(furan-2-carbonyl)piperidin-4-yl]oxy}quinoxaline](/img/structure/B2755470.png)
